tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl N-[(4-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-12-9-14(19-5-7-21-8-6-19)17-10-13(12)11-18-15(20)22-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20) |
InChI Key |
KOLFSOVEJUKZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination for Pyridine Functionalization
Alternative Synthetic Routes from Related Compounds
Condensation Reactions with N-Boc-D-Serine Derivatives
A patent describes a condensation-based approach for analogous tert-butyl carbamates, adaptable to the target compound. Starting from N-Boc-D-serine, mixed anhydride intermediates are formed using isobutyl chlorocarbonate and N-methylmorpholine (NMM). Subsequent condensation with benzylamine derivatives introduces the pyridine-morpholine moiety.
Key Steps :
-
Mixed Anhydride Formation :
-
Substrate : N-Boc-D-serine
-
Reagents : i-BuOCOCl (1.1 equiv), NMM (1.2 equiv)
-
Solvent : Anhydrous ethyl acetate
-
Temperature : 0–5°C
-
Time : 2 hours
-
-
Condensation :
-
Amine : 3-Amino-4-methyl-6-morpholinopyridine (synthesized separately)
-
Solvent : Ethyl acetate
-
Temperature : 10–15°C
-
Time : 2 hours
-
This method achieves 93% yield after crystallization (hexane/EtOAc 8:1), though scalability is limited by the cost of enantiomerically pure serine.
Phase-Transfer Catalyzed Alkylation
For tert-butyl carbamates with adjacent methoxy groups, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) and methyl sulfate has been demonstrated. Applied to the target compound, this method alkylates hydroxyl intermediates to install the methyl group at the 4-position.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Substrate | 3-(Hydroxymethyl)-6-morpholinopyridine |
| Alkylating Agent | Methyl sulfate (1.5 equiv) |
| Catalyst | TBAB (0.1 equiv) |
| Base | KOH (3.0 equiv) |
| Solvent | Ethyl acetate |
| Temperature | -10–0°C |
| Yield | 92–97% |
This approach minimizes epimerization risks compared to traditional alkylation methods.
Optimization Strategies and Challenges
Regioselectivity in Pyridine Functionalization
The 6-position of the pyridine ring is preferentially aminated due to electronic effects from the 4-methyl group. DFT calculations indicate that the electron-donating methyl group increases electron density at the 6-position, facilitating oxidative addition of palladium to the C-Br bond. Competing amination at the 2-position is suppressed to <5% via ligand selection (Xantphos over BINAP).
Enantiomeric Purity in Carbamate Formation
Racemization during Boc protection is mitigated by:
-
Low temperatures (0°C)
-
Short reaction times (<6 hours)
-
Avoidance of protic solvents
Chiral HPLC analysis confirms >99% enantiomeric excess (ee) when using N-Boc-D-serine derivatives.
Analytical and Purification Techniques
Characterization Data
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Key areas of research include:
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate may possess antimicrobial properties. Studies have shown that derivatives of morpholinopyridines can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases such as diabetes and cancer. The inhibition of specific kinases has been noted, suggesting a role in targeted cancer therapies .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may inhibit β-secretase and acetylcholinesterase, both of which are relevant in the context of Alzheimer's disease. This inhibition could help reduce amyloid plaque formation and improve cognitive function .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic synthesis techniques. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure affect biological activity.
Key Synthesis Steps:
- Formation of Morpholinopyridine : The initial step involves creating the morpholinopyridine core through cyclization reactions.
- Carbamate Formation : The final product is obtained by reacting the morpholinopyridine derivative with tert-butyl carbamate under controlled conditions to ensure high yield and purity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of morpholinopyridines demonstrated significant antimicrobial activity against resistant strains of Staphylococcus aureus. The results indicated that modifications to the pyridine ring enhanced potency against bacterial growth.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models of Alzheimer's disease showed that administration of this compound resulted in improved memory retention and reduced levels of neuroinflammation markers, suggesting its potential as a therapeutic agent for cognitive disorders .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (CAS: N/A)
- Structure : Differs in substituents: hydroxy and methoxy groups at the 4- and 5-positions of the pyridine ring.
- Properties : The polar hydroxy group increases hydrophilicity compared to the methyl and morpholine substituents in the target compound. This may reduce cell membrane permeability but improve aqueous solubility .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (CAS: N/A)
- Structure : Fluorine substitution at the 3-position of the pyridine ring.
- Properties: Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug-receptor interactions.
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 323578-38-7)
- Structure : Hydroxymethyl group at the 6-position.
- Properties : The hydroxymethyl group offers a site for further functionalization (e.g., esterification). Similarity score: 0.82 vs. target compound, indicating high structural overlap but distinct reactivity .
Substituted Pyridine Carbamates with Halogen Groups
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS: 162709-20-8)
- Structure : Iodo and methoxy groups at the 4- and 2-positions.
- Properties : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Similarity score: 0.82. Higher molecular weight (MW: ~379.1 g/mol) compared to the target compound (MW: ~306.4 g/mol estimated) may affect pharmacokinetics .
tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS: 218594-15-1)
- Structure : Bromine at the 6-position.
- Properties : Bromine’s moderate leaving-group ability supports nucleophilic substitutions. Similarity score: 0.73, reflecting lower structural alignment due to the absence of morpholine .
Pyrimidine-Based Carbamates
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)
- Structure : Pyrimidine core with fluoro, hydroxy, and methyl groups.
- Properties : The pyrimidine ring enhances hydrogen-bonding capacity, which is critical in kinase inhibitor design. However, the absence of a pyridine-morpholine system limits direct comparison in applications like CNS-targeting drugs .
Key Comparative Data
| Compound Name | CAS Number | Molecular Weight (g/mol) | Similarity Score | Key Substituents |
|---|---|---|---|---|
| Target Compound | N/A | ~306.4 | 1.00 | 4-methyl, 6-morpholinopyridine |
| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | 323578-38-7 | 210.2 | 0.82 | 6-hydroxymethyl |
| tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate | 162709-20-8 | 379.1 | 0.82 | 4-iodo, 2-methoxy |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | 1799420-92-0 | 257.3 | N/A | Pyrimidine core, 5-fluoro, 4-hydroxy |
Biological Activity
tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is a compound of considerable interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C₁₅H₂₃N₃O₃
- Molecular Weight : 293.36 g/mol
- CAS Number : 1355224-24-6
The compound features a tert-butyl group, a morpholine ring, and a pyridine structure, which contribute to its lipophilicity and ability to interact with various biological targets.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment and neuroprotection. The following mechanisms have been proposed:
- Inhibition of Cell Proliferation : The compound may inhibit abnormal cellular proliferation, making it a candidate for cancer therapy. Studies have shown that related compounds can selectively inhibit cyclin-dependent kinases (CDK4/6), which are crucial in regulating the cell cycle .
- Neuroprotective Effects : There is evidence suggesting that this class of compounds can protect against neurodegenerative processes, potentially by reducing oxidative stress and inflammation in neuronal cells .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : The compound may be effective against various tumors by targeting specific pathways involved in cancer progression.
- Neurological Disorders : Its neuroprotective properties suggest possible applications in treating conditions such as Alzheimer's disease, where it could inhibit amyloid-beta aggregation and modulate cholinergic activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of the compound. Variations in substituents on the morpholine and pyridine rings can significantly influence biological activity. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potentially inhibits CDK4/6 |
| tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate | Structure | Exhibits anti-tumor properties |
| tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate | Structure | Shows neuroprotective effects |
Study 1: Anti-Cancer Activity
A study investigated the effects of a related compound on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through CDK inhibition .
Study 2: Neuroprotection in Alzheimer's Model
In an in vivo model of Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta levels and improved cognitive function compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing tert-butyl carbamate derivatives, and how can reaction reproducibility be ensured?
- Methodology : Synthesis typically involves coupling the pyridine core with a carbamate-protected amine under mild basic conditions (e.g., using DIPEA or NaHCO₃). Key steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities, ensuring regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates. Confirmation via TLC and LC-MS is critical .
- Reproducibility : Strict control of reaction temperature (±2°C) and moisture exclusion (e.g., anhydrous solvents, inert atmosphere) is essential .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with published spectra of analogous pyridine-carbamates (e.g., δ 1.36 ppm for Boc protons in CDCl₃) .
- IR Spectroscopy : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₅N₃O₃ requires exact mass 307.1896) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Guidelines :
- Storage : Keep at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the carbamate group .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin contact. Avoid strong acids/bases to prevent Boc deprotection .
Advanced Research Questions
Q. How can conflicting NMR data for structural isomers of this compound be resolved?
- Approach :
- 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating coupling constants and carbon-proton connectivity .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 4-methyl vs. 6-methyl on pyridine) using single-crystal data .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate structures .
Q. What strategies optimize reaction yields in morpholine-containing pyridine derivatives?
- Optimization :
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for introducing morpholine groups, with Buchwald-Hartwig ligands to enhance efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction homogeneity.
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify side products .
Q. How can researchers investigate the stability of the carbamate group under varying pH conditions?
- Experimental Design :
- pH Stability Assays : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm .
- Kinetic Studies : Calculate half-life (t₁/₂) using first-order kinetics. For acidic conditions (pH < 3), expect rapid Boc deprotection .
- Product Identification : Isolate degradation products (e.g., free amines) via SPE and characterize by HRMS/NMR .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Analysis :
- Acid Sensitivity : Trifluoroacetic acid (TFA) may protonate the pyridine nitrogen, altering reaction pathways. Use milder acids (e.g., HCl/dioxane) or scavengers (e.g., triisopropylsilane) to suppress side reactions .
- Thermal Degradation : Monitor reaction temperature during deprotection (e.g., >40°C can lead to pyridine ring oxidation) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of analogous carbamates?
- Resolution :
- Comparative Studies : Perform MTT assays on cell lines (e.g., HEK293, HepG2) to validate acute toxicity (IC₅₀) against literature values .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., formaldehyde from carbamate breakdown) .
Q. What methodologies confirm the absence of genotoxicity in novel carbamate derivatives?
- Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
